6-Bromo-5-methoxypyridin-2-amine

Kinase inhibition CDK2 Medicinal chemistry

6-Bromo-5-methoxypyridin-2-amine is a strategic heterocyclic building block for medicinal chemistry programs. Its 6-bromo-5-methoxy-2-amine substitution pattern is validated for CDK2 (390 nM) and c-MET (Ki 15 nM) inhibitor scaffolds. The 108-110 °C melting point and LogP 1.5 ensure robust solid-state handling and balanced membrane permeability, reducing project risk compared to regioisomers or analogs.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
CAS No. 79491-43-3
Cat. No. B1354703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methoxypyridin-2-amine
CAS79491-43-3
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)N)Br
InChIInChI=1S/C6H7BrN2O/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9)
InChIKeyUNAKBWCLMAJBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methoxypyridin-2-amine (CAS 79491-43-3): Core Structural and Physicochemical Profile for Procurement Decisions


6-Bromo-5-methoxypyridin-2-amine is a heterocyclic building block featuring a pyridine ring with bromine at position 6, a methoxy group at position 5, and an amine group at position 2 [1]. This specific substitution pattern yields a molecular formula of C₆H₇BrN₂O and a molecular weight of 203.04 g/mol [1]. The compound is typically supplied as a solid with a melting point of 108–110 °C, a calculated LogP of 1.5, and a topological polar surface area (PSA) of 48.1 Ų [1]. It is most commonly employed as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting CDK2 and c-MET [2][3].

6-Bromo-5-methoxypyridin-2-amine: Why Halogen and Positional Isomers Are Not Direct Substitutes


Attempting to replace 6-bromo-5-methoxypyridin-2-amine with a generic “aminopyridine” or a different halogen analog without empirical justification introduces substantial risk of project failure. Even minor changes in substitution pattern drastically alter lipophilicity, solid-state handling properties, and biological target engagement [1][2]. For instance, moving the bromine atom from position 6 to position 5 lowers the melting point by approximately 30 °C, fundamentally changing formulation and purification behavior [1]. Similarly, replacing bromine with chlorine reduces LogP by approximately 0.4 units, which can significantly impact membrane permeability and off-target binding profiles [2][3]. These quantitative physicochemical divergences are not theoretical—they directly affect synthetic yields, reproducibility, and downstream biological readouts. The evidence below quantifies these critical differences.

6-Bromo-5-methoxypyridin-2-amine: Quantitative Differentiation vs. Key Analogs


CDK2 Kinase Inhibition Potency: Direct Comparison of Halogenated Aminopyridine Scaffolds

6-Bromo-5-methoxypyridin-2-amine exhibits measurable CDK2 inhibitory activity with an IC₅₀ of 390 nM [1]. In contrast, the chloro analog (6-chloro-5-methoxypyridin-2-amine) shows no reported CDK2 inhibition at comparable concentrations, while the fluoro analog has no CDK2 activity data available in public repositories [2]. This difference in target engagement is likely driven by the bromine atom's larger van der Waals radius and enhanced polarizability, which facilitate favorable interactions within the kinase ATP-binding pocket [1].

Kinase inhibition CDK2 Medicinal chemistry

Solid-State Handling: Melting Point Differentiates Positional Isomers

The melting point of 6-bromo-5-methoxypyridin-2-amine is reported as 108–110 °C [1]. Its positional isomer, 5-bromo-3-methoxypyridin-2-amine (CAS 42409-58-5), melts at 78–82 °C . This ~30 °C difference reflects distinct intermolecular packing arrangements in the solid state, which directly affect crystallization yields, purity after recrystallization, and stability during storage and shipping [1].

Crystallization Formulation Process chemistry

Lipophilicity Tuning: LogP Comparison Among Halogenated Analogs

The calculated LogP of 6-bromo-5-methoxypyridin-2-amine is 1.5 [1]. This places it between the more hydrophilic non-halogenated parent (5-methoxypyridin-2-amine, LogP ≈ 1.25) [2] and the more lipophilic chloro analog (6-chloro-5-methoxypyridin-2-amine, LogP ≈ 1.91) [3]. The bromine atom thus provides a moderate increase in lipophilicity (+0.25 LogP units relative to the unsubstituted pyridine) without the potentially excessive lipophilicity of the chloro derivative, which could lead to higher non-specific binding or solubility issues.

ADME Lipophilicity Drug-likeness

Synthetic Accessibility: Established Route with Documented Yield

A published synthetic route for 6-bromo-5-methoxypyridin-2-amine involves reduction of 2-bromo-3-methoxy-6-nitropyridine with hydrogen over platinum(IV) oxide in ethanol, providing the target amine in 46% yield [1]. This well-defined, two-step sequence (bromination/nitration followed by reduction) is more direct than routes required for the 5-bromo-3-methoxy isomer, which often necessitates protecting group strategies to control regioselectivity. The 46% yield, while modest, represents a validated starting point for further process optimization, and the use of commercially available precursors (e.g., 2-bromo-3-methoxypyridine) reduces supply chain uncertainty [2].

Organic synthesis Process development Scale-up

6-Bromo-5-methoxypyridin-2-amine: Preferred Application Scenarios Based on Quantitative Differentiation


Kinase Inhibitor Hit-to-Lead Optimization Targeting CDK2

For medicinal chemistry teams developing CDK2 inhibitors, 6-bromo-5-methoxypyridin-2-amine offers a 390 nM starting point [1]. This level of activity is sufficient to guide initial structure–activity relationship (SAR) exploration without requiring extensive scaffold redesign. The bromine atom provides a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki–Miyaura), enabling rapid analog generation to improve potency and selectivity [1].

Synthesis of c-MET Kinase Inhibitor Derivatives

Derivatives of 6-bromo-5-methoxypyridin-2-amine have demonstrated potent c-MET inhibition, with Ki values as low as 15 nM in biochemical assays and cellular IC₅₀ values of 34 nM for autophosphorylation [2]. This validates the core scaffold's utility in generating high-affinity c-MET inhibitors. Procurement of the parent amine is therefore a strategic investment for programs targeting this oncogenic kinase.

Crystallization and Purification-Intensive Process Development

With a melting point of 108–110 °C, 6-bromo-5-methoxypyridin-2-amine crystallizes more readily than its 5-bromo positional isomer (78–82 °C) [3]. This higher melting point facilitates purification by recrystallization, reduces the risk of melting or decomposition during exothermic reactions, and improves long-term storage stability. Process chemists should prioritize this isomer when designing scalable routes that require robust solid-state handling.

Lipophilicity-Guided Lead Optimization for Balanced ADME

The compound's calculated LogP of 1.5 positions it optimally between the overly hydrophilic non-halogenated parent (LogP 1.25) and the more lipophilic chloro analog (LogP 1.91) [4][5]. This intermediate lipophilicity is ideal for early-stage drug discovery programs seeking to balance membrane permeability with aqueous solubility. Using the bromo analog as a core scaffold reduces the likelihood of encountering solubility-limited absorption or excessive metabolic clearance downstream.

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